Bfl-1/Bim Inhibition IC50: Moderate Potency Differentiates from High-Affinity Bfl-1 Inhibitors
2-Fluoro-4-(pyrimidin-2-yl)benzaldehyde inhibits the Bfl-1/Bim interaction with an IC50 of 2.5 µM (2500 nM) in a TR-FRET assay [1]. In contrast, the optimized Bfl-1 inhibitor Bfl-1-IN-1 (Compound 15) exhibits a Ki of 0.63 µM (630 nM) . The 4-fold difference in affinity indicates that the target compound serves as a starting scaffold for SAR optimization rather than a final therapeutic candidate.
| Evidence Dimension | Inhibition of Bfl-1/Bim protein-protein interaction |
|---|---|
| Target Compound Data | IC50 = 2.5 µM (2500 nM) |
| Comparator Or Baseline | Bfl-1-IN-1 (Compound 15) Ki = 0.63 µM |
| Quantified Difference | Approximately 4-fold lower potency |
| Conditions | TR-FRET assay, 30 min incubation |
Why This Matters
The moderate potency of 2-fluoro-4-(pyrimidin-2-yl)benzaldehyde against Bfl-1/Bim positions it as a useful tool compound for studying Bcl-2 family interactions, while its distinct structure offers a starting point for developing more selective inhibitors.
- [1] BindingDB BDBM50604877. IC50 data for 2-fluoro-4-(pyrimidin-2-yl)benzaldehyde against Bfl-1/Bim. Accessed 2026. View Source
